molecular formula C11H16O2 B1606617 2,6-Diethoxytoluene CAS No. 6972-63-0

2,6-Diethoxytoluene

Cat. No.: B1606617
CAS No.: 6972-63-0
M. Wt: 180.24 g/mol
InChI Key: ZJCYULYFGMNBIQ-UHFFFAOYSA-N
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Description

2,6-Diethoxytoluene is an organic compound with the molecular formula C11H16O2. It is a derivative of toluene, where two ethoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxytoluene typically involves the ethylation of 2,6-dihydroxytoluene. This reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually performed under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of ethyl chloride or ethyl bromide as the ethylating agents. The reaction is conducted in the presence of a catalyst such as aluminum chloride or ferric chloride. The process is optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxytoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Formation of 2,6-diethoxybenzoquinone or 2,6-diethoxybenzoic acid.

    Reduction: Formation of this compound dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,6-Diethoxytoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diethoxytoluene involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    2,6-Dimethoxytoluene: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,6-Diethoxyphenol: Similar but with a hydroxyl group at the para position.

    2,6-Diethoxybenzaldehyde: Similar but with an aldehyde group at the para position.

Uniqueness: 2,6-Diethoxytoluene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.

Properties

IUPAC Name

1,3-diethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c1-4-12-10-7-6-8-11(9(10)3)13-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYULYFGMNBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289598
Record name 2,6-Diethoxytoluene
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-63-0
Record name 1,3-Diethoxy-2-methylbenzene
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Record name 2,6-Diethoxytoluene
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Record name 2,6-Diethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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